6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate
CAS No.: 877635-36-4
Cat. No.: VC7088457
Molecular Formula: C21H20N2O4S
Molecular Weight: 396.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877635-36-4 |
|---|---|
| Molecular Formula | C21H20N2O4S |
| Molecular Weight | 396.46 |
| IUPAC Name | [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate |
| Standard InChI | InChI=1S/C21H20N2O4S/c1-12-5-13(2)7-16(6-12)20(25)27-19-10-26-17(9-18(19)24)11-28-21-22-14(3)8-15(4)23-21/h5-10H,11H2,1-4H3 |
| Standard InChI Key | ZUGPQBBEAPRPSE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C)C |
Introduction
Structural Classification and Nomenclature
6-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate belongs to the heterocyclic compound class, featuring:
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A pyran ring with a ketone group at position 4.
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A sulfanyl-methyl bridge linking the pyran to a 4,6-dimethylpyrimidin-2-yl group.
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A 3,5-dimethylbenzoate ester at position 3 of the pyran.
The IUPAC name systematically describes its structure, ensuring unambiguous identification. The pyran and pyrimidine moieties suggest potential bioactivity, as similar frameworks are prevalent in pharmaceuticals targeting enzymatic pathways.
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols analogous to those of its structural relatives:
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Formation of the Pyran Core:
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4-Hydroxy-6-methyl-2H-pyran-2-one serves as the starting material, undergoing functionalization at position 3.
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Reaction with chloromethyl pyrimidine derivatives introduces the sulfanyl-methyl-pyrimidine group.
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Esterification with 3,5-Dimethylbenzoyl Chloride:
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The hydroxyl group at position 3 of the pyran reacts with 3,5-dimethylbenzoyl chloride under basic conditions (e.g., triethylamine) to form the ester linkage.
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Purification:
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Column chromatography or recrystallization isolates the final product, with yields typically ranging between 70–90% for similar compounds.
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Table 1: Comparative Synthesis Yields of Analogous Compounds
| Compound Substituent | Yield (%) | Purification Method |
|---|---|---|
| 3-Methoxybenzoate | 75–85 | Column Chromatography |
| 3-Methylbenzoate | 80–90 | Recrystallization |
| 3,4-Difluorobenzoate | 70–80 | HPLC |
| 3,5-Dimethylbenzoate | Est. 75–85 | Predicted |
Molecular Structure and Characterization
Spectroscopic Analysis
Key structural features are confirmed via:
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NMR Spectroscopy:
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¹H NMR: Signals for pyran ring protons (δ 6.2–7.1 ppm), pyrimidine methyl groups (δ 2.4–2.6 ppm), and aromatic protons from the benzoate (δ 7.3–7.8 ppm).
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¹³C NMR: Carbonyl carbons (C=O) appear at δ 165–175 ppm, with aromatic carbons between δ 120–140 ppm.
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Mass Spectrometry:
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Molecular ion peaks align with the theoretical molecular weight (~452.5 g/mol), with fragmentation patterns confirming the sulfanyl-methyl and ester linkages.
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Table 2: Key Spectral Data for Analogous Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-Methoxybenzoate | 6.8–7.2 (Ar-H) | 165.2 (C=O) | 438.4 |
| 3-Methylbenzoate | 7.3–7.7 (Ar-H) | 168.5 (C=O) | 424.5 |
| 3,5-Dimethylbenzoate | Est. 7.1–7.5 (Ar-H) | Est. 167.8 (C=O) | 452.5 |
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by three key sites:
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Pyran Ketone: Susceptible to nucleophilic attack, enabling reductions to alcohols or condensations to form heterocycles.
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Sulfanyl Group: Participates in oxidation reactions to form sulfoxides or sulfones, modulating electronic properties.
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Ester Moiety: Hydrolyzes under acidic or basic conditions to yield carboxylic acids, facilitating prodrug strategies.
Mechanistic Insights and Biological Activity
While direct mechanistic data for this compound is unavailable, analogs exhibit:
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Kinase Inhibition: Pyrimidine derivatives often target ATP-binding pockets in kinases, relevant in cancer therapy.
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Anti-inflammatory Effects: Ester groups may hydrolyze in vivo to release bioactive acids, inhibiting cyclooxygenase enzymes.
Table 3: Hypothesized Biological Targets
| Target Class | Potential Interaction | Analogous Evidence |
|---|---|---|
| Tyrosine Kinases | Competitive ATP inhibition | IC₅₀ values: 0.5–5 µM |
| Phosphodiesterases | Allosteric modulation | EC₅₀ values: 10–20 µM |
Physical and Chemical Properties
Thermodynamic Stability
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Melting Point: Estimated at 180–190°C based on benzoate analogs.
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Solubility: Low aqueous solubility (<0.1 mg/mL) but soluble in DMSO or ethanol, typical for lipophilic esters.
Degradation Pathways
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Photodegradation: Susceptible to UV-induced cleavage of the sulfanyl group, necessitating storage in amber vials.
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Hydrolytic Stability: Stable at pH 4–8 but degrades rapidly under strongly acidic or basic conditions.
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